4-Bromo-3,6-dihydro-2H-pyran
Description
4-Bromo-3,6-dihydro-2H-pyran (CAS: 24265-23-4) is a brominated heterocyclic compound with the molecular formula C₅H₇BrO and a molecular weight of 163.01 g/mol . It features a partially unsaturated six-membered ring containing one oxygen atom, with a bromine substituent at the 4-position. This compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) to generate boronic ester derivatives, which are intermediates in pharmaceuticals and materials science .
Synthesis: An improved method involves condensation of 4-tetrahydropyranone with hydrazine hydrate, followed by oxidation with copper(II) bromide-triethylamine and elimination with DBU. This process is safer, scalable, and yields 96% crude hydrazone and 66% final product after borylation .
Safety and Storage: The compound is harmful if inhaled, ingested, or absorbed through skin (H315, H319, H335). It requires storage under inert atmospheres at -20°C .
Properties
IUPAC Name |
4-bromo-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCDRYCXKRMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674480 | |
| Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24265-23-4 | |
| Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Overview
One of the most efficient and well-documented methods for synthesizing 4-bromo-3,6-dihydro-2H-pyran involves the formation of a hydrazone intermediate from 4-tetrahydropyranone, followed by oxidation with copper(II) bromide and subsequent elimination to yield the target bromo compound.
Stepwise Methodology
Step 1: Hydrazone Formation
- 4-Tetrahydropyranone is treated with hydrazine hydrate.
- This reaction proceeds smoothly without the need for molecular sieves, simplifying the procedure.
- The product, (dihydro-2H-pyran-4(3H)-ylidene)hydrazine, is obtained in near-quantitative yield and high purity.
Step 2: Oxidation to Gem-Dibromide
- The hydrazone is oxidized using copper(II) bromide in the presence of triethylamine in methanol at controlled temperatures.
- This step converts the hydrazone into a gem-dibromide intermediate.
Step 3: Intramolecular Elimination
- The gem-dibromide undergoes elimination facilitated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene.
- After acid work-up, this compound is isolated as a colorless oil with a high yield (~93%).
- The product is sufficiently pure for further use without additional purification.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazone formation | 4-Tetrahydropyranone + hydrazine hydrate | ~100 | No molecular sieves required |
| Oxidation to gem-dibromide | CuBr2, triethylamine, MeOH, 0-20 °C | Quantitative | Stirring for 1 hour |
| Elimination to bromo compound | DBU, toluene, acid work-up | 93 | Simple aqueous work-up, no purification needed |
Advantages
- Avoids harsh conditions and complex purification.
- Scalable and suitable for industrial applications.
- High overall yield and operational simplicity.
Summary Table of Preparation Method
| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Hydrazone formation | 4-Tetrahydropyranone + hydrazine hydrate | ~100 | No molecular sieves needed |
| Oxidation to gem-dibromide | CuBr2 + triethylamine in MeOH, 0-20 °C | Quantitative | Efficient conversion |
| Intramolecular elimination | DBU in toluene, acid work-up | 93 | Simple work-up, no purification required |
| Palladium-catalyzed borylation | PdCl2dppf, bis(pinacolato)diboron, KOAc, 80 °C | 66 | Produces boronic ester for further reactions |
Research Findings and Practical Notes
- The method developed by Feng Xue et al. (2015) represents a significant improvement over previous multi-step routes, offering a safer, more economical, and scalable process for synthesizing this compound.
- The elimination step using DBU is crucial for the formation of the bromo compound, and the reaction conditions avoid the need for harsh reagents or extensive purification.
- The hydrazone intermediate is stable and can be prepared in large quantities, facilitating scale-up.
- The overall synthetic route is compatible with further functionalization, especially palladium-catalyzed cross-coupling reactions, making it valuable for pharmaceutical and materials chemistry.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Elimination Reactions: The compound can undergo elimination to form unsaturated derivatives.
Oxidation and Reduction: The pyran ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-azido-3,6-dihydro-2H-pyran or 4-thiocyanato-3,6-dihydro-2H-pyran.
Elimination: Formation of 3,6-dihydro-2H-pyran derivatives with unsaturation.
Oxidation: Formation of pyran-2-one or pyran-4-one derivatives.
Reduction: Formation of tetrahydropyran derivatives.
Scientific Research Applications
Organic Synthesis
4-Bromo-3,6-dihydro-2H-pyran serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups. This property is particularly useful in the development of pharmaceuticals and agrochemicals .
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, thiols | Substituted pyrans |
| Oxidation | Potassium permanganate | Aldehydes or carboxylic acids |
| Reduction | Lithium aluminum hydride | Methyl-substituted pyrans |
Medicinal Chemistry
This compound has garnered attention for its potential biological activities. Research indicates that derivatives of this compound exhibit antimicrobial properties and cytotoxic effects against certain cancer cell lines.
Case Study: Antimicrobial Activity
A study demonstrated that specific derivatives showed significant antibacterial effects against various bacterial strains, indicating potential as lead compounds for new antimicrobial agents .
Case Study: Cytotoxicity
Preliminary investigations into the cytotoxic effects on cancer cell lines revealed that this compound may induce apoptosis in specific types of cancer cells. The mechanism appears to involve interference with cellular processes such as enzyme inhibition and DNA synthesis disruption .
Materials Science
In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its reactivity allows it to be incorporated into various polymerization processes, enhancing material properties .
Biological Activity
4-Bromo-3,6-dihydro-2H-pyran (C₅H₇BrO) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 4-position of the pyran ring, which enhances its electrophilicity compared to its analogs. This structural feature influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇BrO |
| Molecular Weight | 173.01 g/mol |
| Appearance | Pale yellow liquid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Antiviral Properties : Studies have shown that this compound can interfere with viral replication mechanisms, making it a candidate for antiviral drug development .
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of this compound. For instance:
- Case Study 1 : In vitro tests demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Antiviral Research
Research has also focused on the antiviral potential of this compound:
- Case Study 2 : A study assessing the efficacy of this compound against influenza virus showed a reduction in viral titers by over 70% at concentrations of 100 µg/mL. The mechanism was linked to the inhibition of viral RNA polymerase activity .
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for drug discovery:
- Lead Compound for Antimicrobials : Its derivatives are being explored as potential antibiotics due to their broad-spectrum activity.
- Antiviral Agents : Ongoing research aims to modify the structure to enhance efficacy against resistant viral strains.
- Synthetic Intermediates : It serves as a building block in organic synthesis for developing complex pharmaceuticals .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their properties are summarized below:
Key Differences:
- Substituent Position : The placement of bromine and functional groups (e.g., aldehyde in 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde ) alters reactivity. For example, the aldehyde group enables nucleophilic additions, unlike the parent compound .
- Ring System : 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran replaces oxygen with sulfur and incorporates a benzene ring, enhancing lipophilicity for drug design .
- Boronates : The boronic ester derivative (3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester ) is pivotal in cross-coupling reactions due to its stability and reactivity with aryl halides .
Reactivity and Stability
Thermal Decomposition:
Computational studies (PBE0/6-311+G(d,p)) show that 3,6-dihydro-2H-pyran derivatives decompose via 6-member cyclic transition states. Methyl substituents (e.g., 4-methyl-3,6-dihydro-2H-pyran ) increase activation energies (Δ‡G = 45–50 kcal/mol) compared to the unsubstituted compound (Δ‡G = 42.5 kcal/mol), indicating slower decomposition .
Cross-Coupling Reactions:
- This compound undergoes Miyaura borylation with bis(pinacolato)diboron using Pd catalysts and strong bases (e.g., PhOK), avoiding side reactions like Heck coupling .
- In contrast, 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde participates in aldose reductase inhibition studies due to its aldehyde group, which forms Schiff bases with amino acids .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-3,6-dihydro-2H-pyran, and how can reaction conditions be optimized?
- Methodological Answer : One-pot synthesis under mild conditions is a key approach. For example, palladium-catalyzed coupling or acid-mediated cyclization can yield the dihydropyran core. Critical parameters include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) for regioselective bromination .
- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Data Table :
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Aryl aldehyde | Pd(OAc)₂ | DMF | 78 |
| Acrylate derivative | H₂SO₄ | DMSO | 65 |
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹³C NMR : Focus on carbons C4 and C5, which exhibit distinct shifts (~δ 70–80 ppm for C4-Br; δ 100–110 ppm for C3/C6) due to axial shielding effects .
- HSQC/HMBC : Correlate protons on the dihydropyran ring with adjacent carbons to confirm substitution patterns .
- Mass spectrometry : Look for [M+H]⁺ peaks at m/z 294 (bromine isotope pattern confirms Br presence) .
Advanced Research Questions
Q. How can stereochemical ambiguities in 3,6-dihydro-2H-pyran derivatives be resolved when only one diastereomer is available?
- Methodological Answer :
- Computational corrections : Use DFT-based calculations (e.g., B3LYP/6-31G*) to predict ¹³C NMR chemical shifts. Apply correction constants (±0.5–1.0 ppm) for C4 and C5 to match experimental data .
- Axial shielding analysis : Compare predicted shifts for cis vs. trans diastereomers. For example, C4 in cis isomers is typically deshielded by 2–3 ppm due to ring puckering .
- Data Table :
| Position | cis (calc., ppm) | trans (calc., ppm) | Experimental (ppm) |
|---|---|---|---|
| C4 | 72.3 | 75.1 | 73.8 |
| C5 | 102.5 | 99.7 | 101.2 |
Q. What strategies enable the incorporation of this compound into natural product syntheses with regioselective control?
- Methodological Answer :
- Linchpin coupling : Use Pd-catalyzed allylic alkylation to attach the dihydropyran moiety to polyoxygenated scaffolds (e.g., in terpene or alkaloid synthesis) .
- Functional group compatibility : Protect the dihydropyran ring with TBS groups before bromine-lithium exchange to avoid ring-opening .
- Case study : In astechrome synthesis, this compound served as a key intermediate for [4+2] cycloaddition with dienes .
Q. How can researchers address contradictions between experimental and computational data in dihydropyran NMR analysis?
- Methodological Answer :
- Error-weighted statistical models : Use DP4 probability analysis (>95% confidence) to prioritize shifts with larger deviations (e.g., C4/C5), which are more sensitive to stereoelectronic effects .
- Validation via HSQC : Confirm proton-carbon correlations to rule out misassignments caused by overlapping signals .
Synthetic Applications and Reactivity
Q. What functionalization strategies are effective for modifying the this compound scaffold?
- Methodological Answer :
- Nucleophilic substitution : Replace bromine at C4 with amines (e.g., using NaN₃/NaNHR) to generate azide or amino derivatives .
- Oxidation/Reduction : Convert the dihydropyran ring to tetrahydro- or fully aromatic pyran derivatives using KMnO₄ (oxidation) or NaBH₄ (reduction) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
